molecular formula C11H23N B2577119 3-(2,2-Dimethylpropyl)-2,2-dimethylpyrrolidine CAS No. 1342006-48-7

3-(2,2-Dimethylpropyl)-2,2-dimethylpyrrolidine

Cat. No.: B2577119
CAS No.: 1342006-48-7
M. Wt: 169.312
InChI Key: WTIFCFRONUHSOF-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropyl)-2,2-dimethylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 2,2-dimethylpropyl group and two additional methyl groups at the 2-position. This compound belongs to the class of branched alkanes and is known for its unique structural properties which contribute to its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropyl)-2,2-dimethylpyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.

    Introduction of the 2,2-Dimethylpropyl Group: This step involves the alkylation of the pyrrolidine ring with a 2,2-dimethylpropyl halide under basic conditions.

    Methylation: The final step involves the methylation of the 2-position of the pyrrolidine ring using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropyl)-2,2-dimethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 2-position, where the methyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a strong base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

3-(2,2-Dimethylpropyl)-2,2-dimethylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropyl)-2,2-dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropane: A simpler alkane with similar branching but lacking the pyrrolidine ring.

    2,2-Dimethylpyrrolidine: Similar structure but without the 2,2-dimethylpropyl group.

    3-(2,2-Dimethylpropyl)pyrrolidine: Lacks the additional methyl groups at the 2-position.

Uniqueness

3-(2,2-Dimethylpropyl)-2,2-dimethylpyrrolidine is unique due to the combination of the pyrrolidine ring, the 2,2-dimethylpropyl group, and the additional methyl groups at the 2-position. This unique structure imparts specific reactivity and properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

3-(2,2-dimethylpropyl)-2,2-dimethylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-10(2,3)8-9-6-7-12-11(9,4)5/h9,12H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIFCFRONUHSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)CC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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